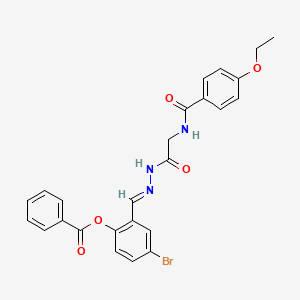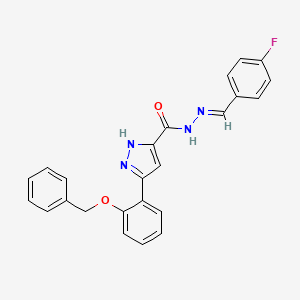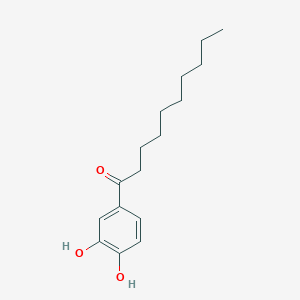![molecular formula C17H17N3O5 B12016623 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide CAS No. 767290-87-9](/img/structure/B12016623.png)
N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxy and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 4-methoxyaniline, followed by the formation of the oxamide linkage. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide to facilitate the condensation reaction.
-
Step 1: Condensation Reaction
Reactants: 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyaniline
Catalyst: Acetic acid or sodium hydroxide
Conditions: Room temperature, stirring for several hours
-
Step 2: Oxamide Formation
Reactants: Intermediate Schiff base from step 1 and oxalyl chloride
Catalyst: Pyridine
Conditions: Low temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving hydroxy and methoxy groups.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, polymers, and other materials requiring specific functional group interactions.
Mechanism of Action
The mechanism by which N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-methoxybenzaldehyde
- 4-methoxyaniline
- N-(4-methoxyphenyl)oxamide
Uniqueness
Compared to similar compounds, N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide stands out due to its combined functional groups, which provide a unique set of chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and modifications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific and industrial fields.
Properties
CAS No. |
767290-87-9 |
|---|---|
Molecular Formula |
C17H17N3O5 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C17H17N3O5/c1-24-13-5-3-12(4-6-13)19-16(22)17(23)20-18-10-11-9-14(25-2)7-8-15(11)21/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+ |
InChI Key |
JGZDFYUFHLIRLR-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016540.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)
![ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016552.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)


![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)

